[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC13770955
Molecular Formula: C29H30NOPS
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H30NOPS |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | (R)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33-/m1/s1 |
| Standard InChI Key | RTEPAEFPZJXJEI-LHXZUMEBSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral organophosphorus compound that serves as a ligand in asymmetric catalysis. Its structural features, including the sulfinamide and diphenylphosphine groups, make it highly versatile in enantioselective reactions. This compound is primarily used in industrial and academic research settings for the synthesis of optically active molecules.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the Sulfinamide Backbone: The sulfinamide group is synthesized via reaction of tert-butanesulfinamide with an appropriate electrophile.
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Introduction of the Diphenylphosphine Group: The diphenylphosphine moiety is introduced through coupling reactions with aryl halides or via phosphination processes.
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Chiral Resolution: Enantiopure forms are obtained through chromatographic techniques or by employing chiral auxiliaries during synthesis.
Applications in Asymmetric Catalysis
This compound is widely utilized as a ligand in asymmetric catalytic reactions, including:
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Hydrogenation Reactions:
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Used in enantioselective hydrogenation of alkenes and ketones to produce optically active alcohols.
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High enantiomeric excess () values have been reported when paired with transition metals like rhodium or iridium.
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Cross-Coupling Reactions:
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Facilitates Suzuki-Miyaura and Heck reactions, enabling the formation of C-C bonds with high stereoselectivity.
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Carbon-Heteroatom Bond Formation:
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Effective in forming C-N and C-O bonds, crucial for pharmaceutical intermediates.
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Structural Features
The compound's chirality arises from the stereogenic centers on the sulfinamide and phosphine groups:
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Sulfinamide Chirality: The sulfur atom in the sulfinamide group is bonded to an asymmetric carbon, contributing to stereochemical control.
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Phosphine Chirality: The diphenylphosphine group enhances the ligand's ability to coordinate with metal centers, influencing reaction pathways.
Storage and Handling
Due to its sensitivity to air and moisture, the compound must be stored under argon or nitrogen atmospheres at low temperatures:
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Storage Conditions: Argon-charged containers; temperature below .
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Stability: Stable under inert conditions but prone to oxidation when exposed to air.
Research Findings
| Catalytic Reaction | Metal Catalyst | Enantiomeric Excess () | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium | >95% | ~90% |
| Suzuki-Miyaura Cross-Coupling | Palladium | ~90% | ~85% |
| Asymmetric Allylic Substitution | Iridium | >98% | ~92% |
These findings underscore the compound's utility as a ligand in achieving high selectivity and efficiency in asymmetric transformations.
Limitations and Challenges
While effective, the use of [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide presents some challenges:
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Cost: The synthesis of enantiopure forms can be expensive.
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Air Sensitivity: Requires stringent handling protocols to prevent degradation.
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Limited Solubility: Solubility in nonpolar solvents can restrict its application range.
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